3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one
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Overview
Description
3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one typically involves the reaction of 4-tert-butylphenylhydrazine with 2,3-dichloropyrazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine attacks the dichloropyrazine, leading to the formation of the pyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The pyrazinone ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the pyrazinone can lead to the formation of dihydropyrazinones.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazinone.
Reduction: Dihydropyrazinones.
Substitution: Various substituted derivatives on the phenyl ring.
Scientific Research Applications
3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(tert-Butyl)phenyl]pyrazolo[3,4-b]pyridine: Similar in structure but with a pyrazolopyridine core.
3-[4-(tert-Butyl)phenyl]pyrimidin-2(1H)-one: Contains a pyrimidinone core instead of a pyrazinone.
Uniqueness
3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of the pyrazinone ring, which imparts distinct chemical and biological properties compared to its analogs. The tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)11-6-4-10(5-7-11)12-13(17)16-9-8-15-12/h4-9H,1-3H3,(H,16,17) |
InChI Key |
AIUFUACKLGTZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=CNC2=O |
Origin of Product |
United States |
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